An In-depth Technical Guide to 6-bromo-1-methyl-1H-benzo[d]triazole: Synthesis, Characterization, and Synthetic Utility
An In-depth Technical Guide to 6-bromo-1-methyl-1H-benzo[d]triazole: Synthesis, Characterization, and Synthetic Utility
Abstract
This technical guide provides a comprehensive overview of 6-bromo-1-methyl-1H-benzo[d]triazole, a heterocyclic building block with significant potential in medicinal chemistry and materials science. While this specific molecule is often utilized as an intermediate in the synthesis of more complex bioactive compounds, a detailed monograph is warranted for researchers engaged in drug discovery and synthetic methodology development. This document will detail its chemical properties, outline a robust synthetic pathway, provide an analysis of its spectral characteristics, and explore its reactivity, with a particular focus on palladium-catalyzed cross-coupling reactions. The insights presented herein are synthesized from established chemical principles and data from structurally related analogs, offering a field-proven perspective for professionals in the chemical sciences.
Introduction: The Significance of the Benzotriazole Scaffold
The benzotriazole moiety is a "privileged structure" in medicinal chemistry, a designation that reflects its recurring appearance in a multitude of biologically active compounds.[1] The unique electronic configuration of this fused bicyclic system, comprising a benzene ring and a 1,2,3-triazole ring, allows for a diverse range of interactions with biological targets. This has led to the development of benzotriazole-containing compounds with a wide spectrum of pharmacological activities, including antimicrobial, antiviral, antifungal, and anticancer properties.[2][3][4]
The strategic placement of substituents on the benzotriazole core allows for the fine-tuning of a compound's physicochemical properties and biological activity. The subject of this guide, 6-bromo-1-methyl-1H-benzo[d]triazole, is a prime example of a functionally optimized intermediate. The bromine atom at the 6-position serves as a versatile handle for introducing further molecular complexity, most notably through metal-catalyzed cross-coupling reactions. The methyl group at the 1-position of the triazole ring not only blocks one of the potential sites of tautomerization and further reaction but also enhances lipophilicity, a key parameter in drug design. This guide will serve as a technical resource for researchers looking to leverage the synthetic potential of this valuable building block.
Physicochemical and Spectral Properties
A thorough understanding of the physical and spectral properties of a compound is fundamental to its application in research and development.
Physicochemical Data
The key physicochemical properties of 6-bromo-1-methyl-1H-benzo[d]triazole are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1083181-43-4 | [5] |
| Molecular Formula | C₇H₆BrN₃ | [6] |
| Molecular Weight | 212.05 g/mol | [6] |
| SMILES | CN1N=NC2=CC=C(Br)C=C12 | [6] |
| Predicted XlogP | 1.8 | [6] |
| Appearance | White to off-white solid (predicted) | - |
| Boiling Point | 268°C (predicted) | [7] |
Spectroscopic Characterization
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl protons. Based on data for similar brominated benzotriazole and benzothiazole derivatives, the following assignments are anticipated (in DMSO-d₆):
-
Aromatic Protons: Three signals in the aromatic region (approximately 7.5 - 8.5 ppm). The proton at position 7 (adjacent to the bromine) would likely appear as a doublet, the proton at position 5 as a doublet of doublets, and the proton at position 4 as a doublet.
-
N-Methyl Protons: A sharp singlet at approximately 4.1-4.3 ppm, corresponding to the three protons of the methyl group attached to the nitrogen atom.
The carbon NMR spectrum will provide information about the carbon framework. Predicted chemical shifts (in DMSO-d₆) are as follows:
-
Aromatic Carbons: Six signals are expected in the aromatic region (approximately 110-145 ppm). The carbon bearing the bromine (C6) will be significantly shifted, and its precise location can be confirmed by the absence of a signal in a DEPT-135 experiment.
-
N-Methyl Carbon: A signal in the aliphatic region (approximately 30-35 ppm) corresponding to the methyl group carbon.
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. PubChemLite provides predicted collision cross-section (CCS) values for various adducts of 6-bromo-1-methyl-1H-benzo[d]triazole, which are invaluable for identification in complex mixtures.[6]
Predicted Mass Spectrometry Data:
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 211.98178 | 132.6 |
| [M+Na]⁺ | 233.96372 | 148.3 |
| [M-H]⁻ | 209.96722 | 137.2 |
The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2).
Synthesis and Purification
The synthesis of 6-bromo-1-methyl-1H-benzo[d]triazole can be logically approached in a two-step sequence starting from commercially available 4-bromo-1,2-phenylenediamine. This pathway involves the formation of the benzotriazole ring followed by regioselective N-methylation.
Synthetic Workflow Diagram
Caption: Synthetic pathway for 6-bromo-1-methyl-1H-benzo[d]triazole.
Detailed Experimental Protocol
This protocol is a representative procedure based on well-established methods for benzotriazole synthesis and N-alkylation.[8][9]
Step 1: Synthesis of 6-Bromo-1H-benzo[d]triazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-1,2-phenylenediamine (1.0 equivalent) in a mixture of glacial acetic acid and water.
-
Diazotization: Cool the solution to 0-5 °C in an ice bath. Prepare a solution of sodium nitrite (1.1 equivalents) in water and add it dropwise to the cooled solution of the diamine, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, precipitate the product by adding the reaction mixture to a beaker of crushed ice. Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum.
Step 2: Synthesis of 6-bromo-1-methyl-1H-benzo[d]triazole
-
Reaction Setup: To a solution of 6-bromo-1H-benzo[d]triazole (1.0 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Methylation: Stir the suspension at room temperature for 30 minutes. Add methyl iodide (1.2 equivalents) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 40-50 °C and stir for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 6-bromo-1-methyl-1H-benzo[d]triazole. The N-alkylation of benzotriazoles can sometimes yield a mixture of 1- and 2-alkylated isomers, which can be separated by chromatography.[10]
Chemical Reactivity and Synthetic Applications
The synthetic utility of 6-bromo-1-methyl-1H-benzo[d]triazole stems primarily from the reactivity of the bromine substituent, which enables its use in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[11] The bromine atom at the 6-position of the benzotriazole ring is well-suited for this palladium-catalyzed reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The reaction proceeds through a catalytic cycle involving:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 6-bromo-1-methyl-1H-benzo[d]triazole.
-
Transmetalation: The organic group from a boronic acid or ester is transferred to the palladium center, a step that is typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst.
This protocol is adapted from successful methods for Suzuki coupling on nitrogen-rich heterocycles.[12]
-
Reaction Setup: In a reaction vessel, combine 6-bromo-1-methyl-1H-benzo[d]triazole (1.0 equivalent), the desired aryl or heteroaryl boronic acid (1.5 equivalents), and a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Catalyst System: Add a palladium catalyst, for example, palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand, such as SPhos (4-10 mol%). The choice of ligand is critical and can significantly impact the reaction efficiency.
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water.
-
Reaction: Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.
Biological and Pharmacological Context
While specific biological data for 6-bromo-1-methyl-1H-benzo[d]triazole is not extensively published, its structural motifs are present in compounds with known pharmacological activities. The benzotriazole core is a well-established pharmacophore, and halogenated derivatives have shown a range of biological effects.
-
Antiprotozoal Activity: Bromo- and chloro-substituted benzotriazoles have been investigated for their activity against protozoa like Acanthamoeba castellanii.[9]
-
Anticancer Potential: The highly substituted benzotriazole derivative, 4,5,6,7-tetrabromobenzotriazole (TBBt), is a potent and selective inhibitor of protein kinase CK2, a target in cancer therapy.[13] This highlights the potential of brominated benzotriazoles as kinase inhibitors.
-
Antiviral Activity: Halogenated benzotriazole nucleosides have been synthesized and evaluated for their antiviral properties, showing inhibitory activity against enzymes like the West Nile virus NTPase/helicase.[9]
The presence of the 6-bromo substituent on the 1-methylbenzotriazole scaffold makes it a valuable starting point for the synthesis of libraries of compounds to be screened for various biological activities, particularly in the areas of oncology and infectious diseases.
Conclusion
6-bromo-1-methyl-1H-benzo[d]triazole is a strategically important synthetic intermediate that provides a gateway to a wide array of more complex molecules. Its synthesis is achievable through well-established chemical transformations, and its reactivity, particularly in palladium-catalyzed cross-coupling reactions, makes it a valuable tool for medicinal chemists. While direct biological data on this specific compound is limited, the extensive body of literature on the pharmacological activities of substituted benzotriazoles provides a strong rationale for its use in the development of novel therapeutic agents. This guide has provided a comprehensive technical overview to support and facilitate the work of researchers in this exciting field.
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